2-amino-8-thiazol-4-yl-9H-purine-6-thiol
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Overview
Description
2-Amino-8-(thiazol-4-yl)-1H-purine-6(7H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(thiazol-4-yl)-1H-purine-6(7H)-thione typically involves the reaction of 2-aminothiazole with various purine derivatives under specific conditions. One common method involves the condensation of 2-aminothiazole with 6-chloropurine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(thiazol-4-yl)-1H-purine-6(7H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine-thiazole compounds .
Scientific Research Applications
2-Amino-8-(thiazol-4-yl)-1H-purine-6(7H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-8-(thiazol-4-yl)-1H-purine-6(7H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog that also exhibits antimicrobial and anti-inflammatory activities.
6-Mercaptopurine: A purine derivative used as an anticancer and immunosuppressive agent.
Thiazolylbenzimidazole: Another heterocyclic compound with potential biological activities.
Uniqueness
2-Amino-8-(thiazol-4-yl)-1H-purine-6(7H)-thione is unique due to its combined thiazole and purine moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
65911-28-6 |
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Molecular Formula |
C8H6N6S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-amino-8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C8H6N6S2/c9-8-13-6-4(7(15)14-8)11-5(12-6)3-1-16-2-10-3/h1-2H,(H4,9,11,12,13,14,15) |
InChI Key |
XIXVLCJFSIBRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=C(N3)N |
Origin of Product |
United States |
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